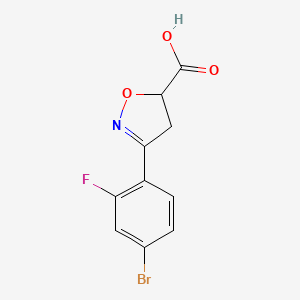

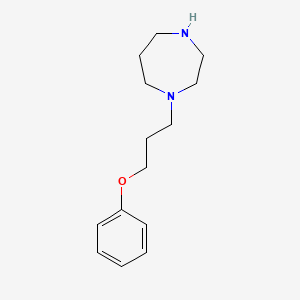

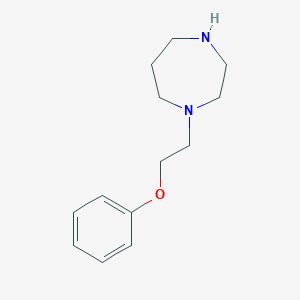

1-(2-Phenoxyethyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenoxyethanol, also known as ethylene glycol monophenyl ether, is a high-boiling, oily liquid that is moderately water-soluble . It has a long history and several uses in chemical manufacturing and consumer products . It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture .

Synthesis Analysis

The earliest mention of 2-phenoxyethanol in the chemical literature appeared in 1894, when Ernst Roithner at the University of Vienna described the synthesis of 2-phenoxyethanol via the reaction of ethylene oxide with phenol in a basic medium . A refined version of this synthesis is used to manufacture 2-phenoxyethanol today .

Molecular Structure Analysis

The molecular formula of 2-Phenoxyethanol is C8H10O2 . It is an ether alcohol with aromatic properties .

Chemical Reactions Analysis

2-Phenoxyethanol has many industrial uses—primarily as a solvent for dyes, inks, and resins; a lubricant preservative; and a reagent in organic chemical synthesis .

Physical And Chemical Properties Analysis

2-Phenoxyethanol is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility .

Mecanismo De Acción

Target of Action

1-(2-Phenoxyethyl)-1,4-diazepane is a derivative of phenoxyethanol . Phenoxyethanol is known to have antimicrobial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum . It is used as a preservative in various products, including cosmetics and pharmaceuticals . Therefore, the primary targets of 1-(2-Phenoxyethyl)-1,4-diazepane could be similar to those of phenoxyethanol, acting on microbial cells to inhibit their growth.

Mode of Action

Phenoxyethanol is known to exhibit antimicrobial activity, potentially by disrupting the cell membrane integrity of microbes, leading to cell lysis .

Biochemical Pathways

Phenoxyethyl piperidine and morpholine derivatives, which are structurally similar, have been found to exhibit various pharmacological activities, including antitussive and anticancer properties . They are also widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .

Pharmacokinetics

Phenoxyethanol, a related compound, is known to be used as a preservative in many types of cosmetics, indicating that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for such applications .

Result of Action

Related compounds such as phenoxyethanol have been shown to have antimicrobial properties, suggesting that 1-(2-phenoxyethyl)-1,4-diazepane may also have similar effects .

Action Environment

The action of 1-(2-Phenoxyethyl)-1,4-diazepane may be influenced by various environmental factors. For instance, the efficacy of phenoxyethanol can be affected by the presence of serum . Additionally, the stability of such compounds can be influenced by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-phenoxyethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)16-12-11-15-9-4-7-14-8-10-15/h1-3,5-6,14H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBSKZUJEYXODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenoxyethyl)-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)